![molecular formula C9H10ClN3OS B13031759 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield. Another approach involves microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green synthesis method . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Analyse Chemischer Reaktionen
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including substitution reactions. For instance, the chlorine atom in the chloromethyl group can be replaced by other nucleophiles such as piperidine and morpholine . Additionally, the compound can react with tert-butyl hypochlorite and molecular bromine, leading to different substitution products . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it has been studied for its potential antimicrobial, antituberculosis, anticonvulsant, and pesticidal activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, its use in green synthetic methods highlights its potential in sustainable chemistry practices.
Wirkmechanismus
The mechanism of action of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be compared with other thiadiazolo pyrimidine derivatives. Similar compounds include 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, which also exhibit diverse biological activities . The unique aspect of this compound is its chloromethyl group, which allows for specific substitution reactions and potential modifications that can enhance its biological activity.
Eigenschaften
Molekularformel |
C9H10ClN3OS |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
7-(chloromethyl)-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10ClN3OS/c1-5(2)8-12-13-7(14)3-6(4-10)11-9(13)15-8/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
CTXZVPGLKWMNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


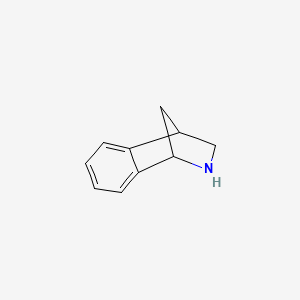

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
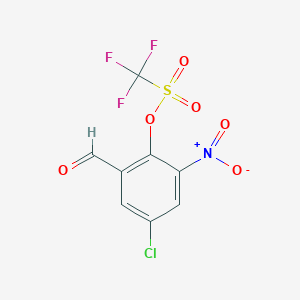

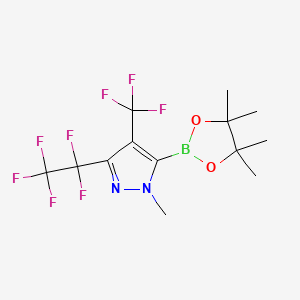
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
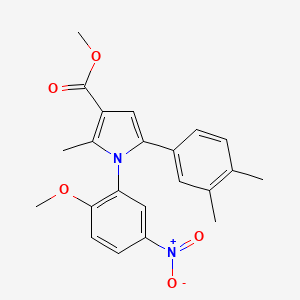
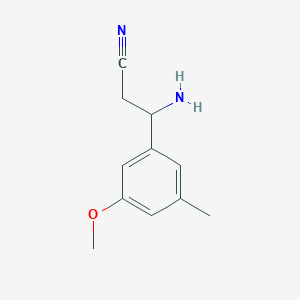
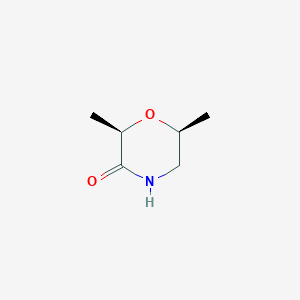
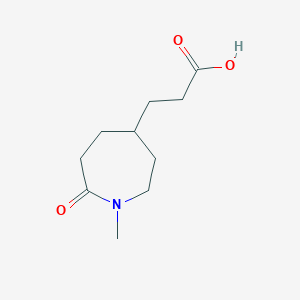
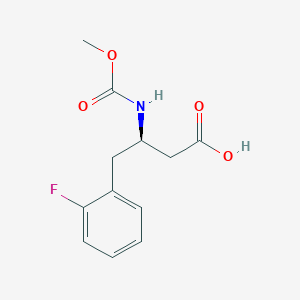
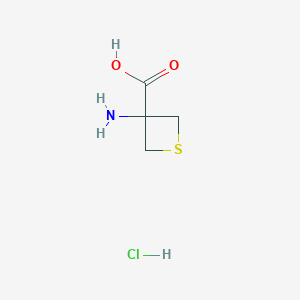
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
